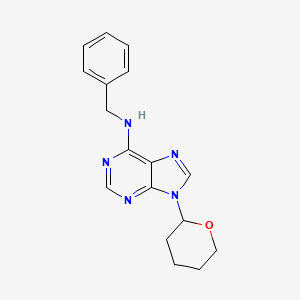

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine

Vue d'ensemble

Description

SD 8339, également connu sous le nom de 6-(benzylamino)-9-(2-tétrahydropyranyl)-9H-purine, est un dérivé de cytokinine synthétique. Les cytokinines sont une classe de substances de croissance végétale (phytohormones) qui favorisent la division cellulaire dans les racines et les pousses des plantes. SD 8339 a fait l'objet de nombreuses études pour son rôle dans la régulation de la croissance des plantes, en particulier pour sa capacité à convertir le sexe des fleurs du mâle à l'hermaphrodite chez certaines espèces végétales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SD 8339 est synthétisé par une série de réactions chimiques impliquant la modification de dérivés de la purine. La synthèse implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par un dérivé de la purine.

Benzylation : Le dérivé de la purine subit une benzylation pour introduire le groupe benzylamino.

Protection par tétrahydropyranyle : La purine benzylée est ensuite protégée par un groupe tétrahydropyranyle pour former le composé final, SD 8339.

Méthodes de production industrielle

La production industrielle de SD 8339 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

SD 8339 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans SD 8339.

Substitution : Les groupes benzylamino et tétrahydropyranyle peuvent être remplacés par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la purine oxydés, tandis que les réactions de substitution peuvent produire une large gamme de purines substituées .

Applications de la recherche scientifique

SD 8339 a un large éventail d'applications dans la recherche scientifique :

Biologie végétale : Il est utilisé pour étudier les effets des cytokinines sur la croissance et le développement des plantes. .

Agriculture : Le composé est utilisé pour améliorer les rendements et la qualité des cultures en améliorant le développement des fleurs et des fruits.

Mécanisme d'action

SD 8339 exerce ses effets en imitant les cytokinines naturelles. Il se lie aux récepteurs des cytokinines dans les cellules végétales, déclenchant une cascade d'événements moléculaires qui favorisent la division cellulaire et la croissance. Le composé accélère la division méiotique du mégaspore mère, les divisions mitotique du mégaspore et les cellules du tissu pistillé. Il augmente également le taux de synthèse protéique dans les boutons floraux .

Applications De Recherche Scientifique

SD 8339 has a wide range of scientific research applications:

Plant Biology: It is used to study the effects of cytokinins on plant growth and development. .

Agriculture: The compound is used to improve crop yields and quality by enhancing flower and fruit development.

Biochemistry: SD 8339 is used to study the biochemical pathways involved in cytokinin signaling and metabolism.

Horticulture: It is applied to ornamental plants to enhance their aesthetic qualities by promoting more vigorous growth and delaying aging.

Mécanisme D'action

SD 8339 exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The compound accelerates the meiotic division of the megaspore mother cell, mitotic divisions of the megaspore, and cells of pistillate tissue. It also increases the rate of protein synthesis in flower buds .

Comparaison Avec Des Composés Similaires

Composés similaires

6-Benzylaminopurine (BAP) : Une autre cytokinine synthétique qui favorise la division cellulaire et la croissance des plantes.

Kinetine : Une cytokinine naturelle qui favorise également la division cellulaire et retarde la sénescence.

N6-Isopentenyladénine : Une cytokinine qui induit la formation de pousses et retarde le vieillissement des tissus végétaux

Unicité de SD 8339

SD 8339 est unique en sa capacité à convertir les fleurs mâles en fleurs hermaphrodites, une propriété qui n'est pas couramment observée chez les autres cytokinines. De plus, il a été démontré qu'il favorisait des réponses de croissance plus vigoureuses que d'autres cytokinines comme la 6-benzylaminopurine et la kinetine .

Activité Biologique

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic derivative of adenine that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and plant biology. This article delves into its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics:

- Molecular Formula: C₁₇H₁₉N₅O

- Molecular Weight: 309.37 g/mol

- Melting Point: 108-110 °C

- Appearance: White to off-white crystalline solid

Synthesis Overview:

The synthesis of this compound involves modifying adenine at the N9 position with a benzyl group and a tetrahydro-2H-pyran ring. This modification enhances its stability and biological activity, making it a valuable compound for further research .

This compound exhibits its biological effects through several mechanisms:

- Interference with Nucleic Acid Processes:

- Modulation of Enzymatic Activities:

-

Cell Signaling Pathways:

- By modulating cell signaling pathways, it affects gene expression and cellular metabolism .

Biological Activity in Plant Growth

As a synthetic cytokinin, this compound plays a crucial role in promoting plant growth and development. Its key effects include:

| Biological Activity | Description |

|---|---|

| Cell Division Promotion | Enhances cell division, leading to increased branching in various plants . |

| Flower Development | Increases the diameter and fresh weight of flowers like carnations and chrysanthemums . |

| Physiological Regulation | Modulates physiological processes such as senescence and organogenesis . |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Bioavailability:

- Metabolism:

- Tissue Distribution:

Toxicity Profile

A thorough understanding of the toxicity associated with this compound is vital for its safe application:

- Cytotoxicity Assessments:

- Genotoxic Effects:

- Immunotoxicity:

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

-

Antiviral Activity:

- Research indicates that this compound may effectively inhibit viral replication processes, making it a candidate for antiviral drug development.

-

Cancer Treatment:

- Preliminary findings suggest that it can enhance the efficacy of chemotherapy agents by modulating apoptotic pathways in cancer cells.

-

Neuroprotective Effects:

- Ongoing studies are exploring its role in protecting neuronal cells from degeneration, potentially offering new avenues for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

N-benzyl-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFWRMVFWIJXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038801 | |

| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-73-4 | |

| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acell | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.